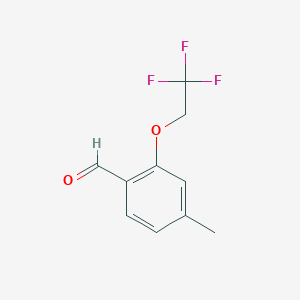

4-Methyl-2-(2,2,2-trifluoroethoxy)benzaldehyde

Overview

Description

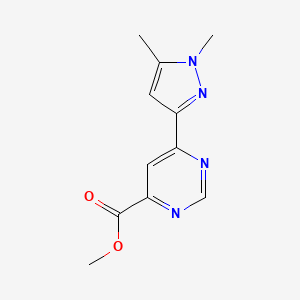

4-Methyl-2-(2,2,2-trifluoroethoxy)benzaldehyde (4M2TBE) is an important intermediate for the synthesis of pharmaceuticals, agrochemicals, and other compounds. It is a colorless liquid with a boiling point of 108°C and a melting point of -45°C. 4M2TBE has a wide range of applications in the fields of organic synthesis, medicinal chemistry and agrochemistry. It is also used as a starting material for the synthesis of various heterocyclic compounds.

Scientific Research Applications

Synthesis and Optical Properties of Metal Complexes

4-Methyl(methoxy or chloro)benzaldehyde, a compound related to the focal chemical, has been utilized in the synthesis of aluminum and zinc complexes with improved thermal stability and optical properties. These complexes exhibit blue-green light emission and are more thermally stable than reference compounds, making them promising for applications in materials science, particularly in the development of luminescent materials (Barberis & Mikroyannidis, 2006).

Advanced Material Development

In the realm of materials science, monoaldehyde compounds including 4-methylbenzaldehyde have been used in the synthesis of microporous polyaminal networks. These materials demonstrate enhanced carbon dioxide adsorption properties, making them relevant for environmental applications such as gas separation and storage (Li, Zhang, & Wang, 2016).

Catalytic Processes and Organic Synthesis

The compound has also found application in catalytic processes and organic synthesis, showcasing its versatility. For instance, redox-active polymers incorporating triarylamines synthesized from compounds bearing structural similarities have been applied in the electrochemical oxidation of alcohols to aldehydes, highlighting the compound's role in facilitating electroorganic synthesis (Wend & Steckhan, 1997).

Synthesis of Fluorinated Compounds

Moreover, the trifluoromethoxy group, akin to that in the target molecule, is pivotal in synthesizing compounds with desired pharmacological properties. A user-friendly protocol employing the Togni reagent II illustrates the synthesis of ortho-trifluoromethoxylated aniline derivatives, which are valuable synthetic building blocks for pharmaceuticals and functional materials (Feng & Ngai, 2016).

High-Density Aviation Fuels

The synthesis of high-density aviation fuels from methyl benzaldehydes and cyclohexanone, derived from lignocellulose, showcases another application. This process highlights the compound's utility in renewable energy and sustainable fuel development, contributing to the advancement of eco-friendly aviation fuel alternatives (Xu et al., 2018).

Safety and Hazards

properties

IUPAC Name |

4-methyl-2-(2,2,2-trifluoroethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O2/c1-7-2-3-8(5-14)9(4-7)15-6-10(11,12)13/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBBOCZUVCBWMRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C=O)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-2-(2,2,2-trifluoroethoxy)benzaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

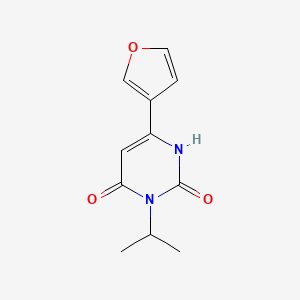

![2-Cyclopropyl-6-[(thiophen-3-yl)methyl]pyrimidin-4-amine](/img/structure/B1484171.png)